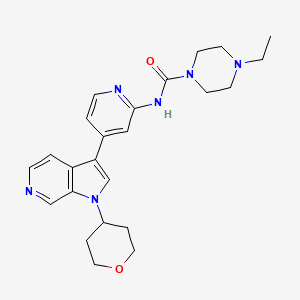
IQ-1S
科学研究应用
IQ-1S 在科学研究中具有广泛的应用:
化学: 用作研究 JNK 途径及其在各种化学过程中的作用的工具。
生物学: 用于研究细胞信号通路,特别是那些涉及 JNKs 的通路。
医学: 探索其在类风湿性关节炎、神经退行性疾病和癌症等疾病中的潜在治疗效果。
工业: 用于开发针对 JNK 相关途径的新药和治疗剂 .
作用机制
IQ-1S 通过抑制 c-Jun N 端激酶的活性发挥作用。它与 JNKs 的活性位点结合,阻止其磷酸化和随后的活化。这种抑制破坏了 JNK 信号通路,导致促炎细胞因子和其他下游效应的减少。 分子靶标包括 JNK1、JNK2 和 JNK3,其中对 JNK3 的偏好更大 .
生化分析
Biochemical Properties
11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its highly reactive binding sites. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess anti-inflammatory, antimicrobial, anticancer, and JNK inhibitory properties . These interactions are primarily due to the compound’s ability to form stable complexes with biomolecules, thereby modulating their activity.
Cellular Effects
The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, its anti-inflammatory effects are due to its ability to inhibit specific enzymes involved in the inflammatory response.
Molecular Mechanism
At the molecular level, 11-nitroso-10H-indeno[1,2-b]quinoxaline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with nucleophilic sites on biomolecules, forming stable complexes that modulate their activity . This interaction is crucial for its biological activity, including its anticancer and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 11-nitroso-10H-indeno[1,2-b]quinoxaline is relatively stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained biological effects, such as prolonged inhibition of inflammatory responses.
Dosage Effects in Animal Models
The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
11-nitroso-10H-indeno[1,2-b]quinoxaline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism involves its conversion into active metabolites that exert biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 11-nitroso-10H-indeno[1,2-b]quinoxaline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects.
准备方法
合成路线和反应条件
IQ-1S 的合成涉及形成茚并喹喔啉核心,然后引入肟基。该反应通常从茚满酮衍生物与邻苯二胺缩合形成茚并喹喔啉骨架开始。 然后在酸性条件下与羟胺反应引入肟基 .
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成通常遵循与实验室规模制备相同的原理。该过程包括扩大反应规模并优化条件以确保高产率和纯度。 使用连续流动反应器和自动化合成平台可以提高生产效率和可扩展性 .
化学反应分析
反应类型
IQ-1S 主要进行涉及其肟和喹喔啉官能团的反应。这些包括:
氧化: 肟基可以被氧化形成腈氧化物。
还原: 喹喔啉环可以在特定条件下被还原。
取代: 肟基可以参与亲核取代反应
常用试剂和条件
氧化: 过氧化氢或过酸等试剂可用于此过程。
还原: 催化氢化或金属氢化物是常见的还原剂。
取代: 胺或硫醇等亲核试剂可以与肟基反应
主要产品
氧化: 腈氧化物。
还原: 还原的喹喔啉衍生物。
取代: 取代的肟衍生物
相似化合物的比较
类似化合物
SP600125: 另一种 JNK 抑制剂,具有更广泛的激酶抑制范围。
JNK-IN-8: 一种高度选择性的 JNK 抑制剂,具有不可逆的结合特性。
AS601245: 一种 JNK 抑制剂,对其他激酶也有活性 .
IQ-1S 的独特性
This compound 由于其对 JNKs(尤其是 JNK3)的高度特异性及其非细胞毒性而脱颖而出。这使其成为研究 JNK 相关途径而不会产生脱靶效应的宝贵工具。 它抑制促炎细胞因子产生的能力也突出了其潜在的治疗应用 .
属性
IUPAC Name |
11-nitroso-10H-indeno[1,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYIWCNPSZNNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide;hydrochloride](/img/structure/B1192783.png)



![N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine](/img/structure/B1192793.png)
